3,4'-Dichloro-5-fluorobenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJLIPSXWYRIBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374176 | |
| Record name | 3,4'-Dichloro-5-fluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-02-5 | |
| Record name | 3,4'-Dichloro-5-fluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Benzophenone Chemistry and Its Significance in Organic Synthesis and Materials Science
Benzophenone (B1666685), with its core structure of a ketone group bridging two phenyl rings, is a versatile scaffold in the world of chemistry. wikipedia.orgacs.org Its derivatives are not only integral to organic synthesis but also play a crucial role in materials science. In synthetic chemistry, benzophenones serve as key intermediates and building blocks for creating more complex molecules. nih.govorgsyn.org They participate in a variety of chemical reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. wikipedia.org
One of the most notable applications of benzophenone and its derivatives is in photochemistry, where they act as efficient photoinitiators for polymerization processes, such as in UV-curing inks and coatings. wikipedia.orgatamankimya.com This property stems from their ability to absorb UV radiation and transition to an excited triplet state, initiating chemical reactions. wikipedia.org In materials science, benzophenones are incorporated into plastics and other polymers to act as UV stabilizers, preventing degradation from sunlight. atamankimya.comsafecosmetics.org Their utility also extends to the fragrance industry and in the synthesis of certain pharmaceuticals and agricultural chemicals. wikipedia.orgatamankimya.com
Distinctive Characteristics of Halogenated Benzophenone Derivatives
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the benzophenone (B1666685) framework gives rise to halogenated benzophenone derivatives with markedly different properties compared to the parent molecule. The nature, number, and position of these halogen substituents profoundly influence the electronic and steric characteristics of the molecule.
These modifications can alter the reactivity of the benzophenone core, influencing the course of chemical reactions and the properties of resulting products. For instance, the electron-withdrawing nature of halogens can impact the energy levels of the molecule's orbitals, thereby affecting its photochemical behavior. acs.org This has significant implications for their application as photoinitiators and UV absorbers. atamankimya.comatamanchemicals.com Furthermore, halogenation can enhance the biological activity of benzophenone derivatives, a property that is actively explored in medicinal chemistry. nih.gov
Positioning of 3,4 Dichloro 5 Fluorobenzophenone Within the Broader Family of Dichloro and Fluorobenzophenones
Classical Approaches to Benzophenone (B1666685) Synthesis: Adaptations for this compound
Friedel-Crafts Acylation Routes: Reactant Selection and Optimization
The Friedel-Crafts acylation remains a cornerstone of benzophenone synthesis due to its robustness and broad applicability. googleapis.comnih.gov This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. googleapis.comnih.gov For the synthesis of this compound, two primary Friedel-Crafts routes are conceivable, each with its own set of advantages and challenges related to reactant availability and regiochemical control.
Route A would involve the acylation of 1-chloro-4-fluorobenzene (B165104) with 3,4-dichlorobenzoyl chloride. Route B would utilize 1,2-dichlorobenzene (B45396) and 4-chloro-3-fluorobenzoyl chloride. The choice between these routes would depend on the commercial availability and cost of the starting materials, as well as the directing effects of the substituents on the aromatic rings.
In a typical Friedel-Crafts acylation, a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), is used stoichiometrically to activate the acyl chloride and facilitate the electrophilic attack on the aromatic substrate. google.com However, the presence of deactivating halogen substituents on both reactants in the synthesis of this compound necessitates harsher reaction conditions, such as higher temperatures or the use of more potent catalytic systems.
The optimization of a Friedel-Crafts acylation for this specific target molecule would involve a systematic variation of several key parameters:
Lewis Acid Catalyst: While AlCl₃ is traditional, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) could be employed to modulate reactivity and potentially improve selectivity. nih.gov
Solvent: The choice of solvent is critical. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene (B124822) are often used. The reaction can also be run neat, especially if one of the reactants is a liquid.
Temperature: Due to the deactivating nature of the halogen substituents, elevated temperatures may be required to drive the reaction to completion. However, this also increases the risk of side reactions and isomerization.
Reaction Time: Sufficient time must be allowed for the reaction to proceed, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
A significant challenge in the Friedel-Crafts synthesis of polysubstituted benzophenones is controlling the regioselectivity. The incoming acyl group will be directed by the existing substituents on the aromatic ring. For instance, in Route A, the acylation of 1-chloro-4-fluorobenzene would be directed by both the chloro and fluoro groups, potentially leading to a mixture of isomers.
| Parameter | Influence on Reaction | Considerations for this compound |
| Lewis Acid | Activates the acylating agent. | Stronger Lewis acids may be needed due to deactivating halogens. |
| Solvent | Affects solubility and reactivity. | Inert solvents are preferred to avoid side reactions. |
| Temperature | Controls reaction rate. | Higher temperatures may be required, but can lead to byproducts. |
| Reactant Ratio | Influences yield and side reactions. | A slight excess of one reactant may be used to drive the reaction. |
Alternative Acylation Strategies
Beyond the classic acyl chloride-based Friedel-Crafts reaction, other acylation methods can be adapted for the synthesis of halogenated benzophenones. One such method involves the use of carboxylic acids directly with a strong Brønsted acid or a superacid like trifluoromethanesulfonic acid (TfOH). nih.gov This approach avoids the need to prepare the acyl chloride separately. For the synthesis of this compound, this would entail reacting either 3,4-dichlorobenzoic acid with 1-chloro-4-fluorobenzene or 4-chloro-3-fluorobenzoic acid with 1,2-dichlorobenzene in the presence of a strong acid catalyst.
Another alternative is the use of amides as acylating agents, which can be activated under specific acidic conditions to generate the acyl cation intermediate. nih.gov This method, while less common, offers a different pathway that might be advantageous for certain substrates.
Modern Synthetic Paradigms for Halogenated Benzophenones
Transition Metal-Catalyzed Coupling Reactions
Modern synthetic chemistry has seen a surge in the use of transition metal-catalyzed cross-coupling reactions, which offer milder reaction conditions and greater functional group tolerance compared to classical methods. researchgate.netresearchgate.net For the synthesis of this compound, a palladium-catalyzed Suzuki or Stille coupling could be employed.
For example, a Suzuki coupling could involve the reaction of a suitably substituted arylboronic acid with an aryl halide. mdpi.com To synthesize this compound, one could envision the coupling of (4-chloro-3-fluorophenyl)boronic acid with 1,2-dichloro-4-iodobenzoyl chloride, followed by an intramolecular cyclization. Alternatively, a carbonylative cross-coupling reaction could be utilized, where carbon monoxide is inserted between an aryl halide and an organometallic reagent.
Copper-catalyzed reactions have also emerged as a powerful tool for the formation of carbon-carbon and carbon-halogen bonds. beilstein-journals.org These methods can be particularly useful for the synthesis of highly halogenated aromatic compounds.
| Coupling Reaction | Reactants | Catalyst | Advantages |
| Suzuki Coupling | Arylboronic acid, Aryl halide | Palladium complex | Mild conditions, high functional group tolerance. mdpi.com |
| Stille Coupling | Organostannane, Aryl halide | Palladium complex | Tolerant of a wide range of functional groups. mdpi.com |
| Heck Coupling | Alkene, Aryl halide | Palladium complex | Forms a carbon-carbon bond at an sp² carbon. mdpi.com |
Green Chemistry Principles in Benzophenone Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. hilarispublisher.comresearchgate.net In the context of this compound synthesis, several green chemistry principles can be applied:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Transition metal-catalyzed reactions often have higher atom economies than classical methods that use stoichiometric reagents.
Use of Safer Solvents: Replacing hazardous solvents like nitrobenzene or chlorinated hydrocarbons with greener alternatives such as ionic liquids or solvent-free conditions. sioc-journal.cn
Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents. egrassbcollege.ac.in The development of recyclable catalysts is a key area of research.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. egrassbcollege.ac.in Photochemical methods, which utilize light as an energy source, can also be a green alternative. ijpda.orgijpda.org
For instance, a solvent-free Friedel-Crafts acylation catalyzed by a solid acid catalyst that can be easily recovered and reused would represent a significant green improvement over traditional methods. sioc-journal.cn
Optimization of Synthetic Parameters for Enhanced Yield and Selectivity
Achieving a high yield and selectivity in the synthesis of a specific isomer like this compound requires careful optimization of reaction parameters. This is a multi-variable problem that often necessitates a design of experiments (DoE) approach to efficiently explore the reaction space.
Key parameters to optimize include:
Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst used without sacrificing reaction efficiency is crucial for both cost and environmental reasons.
Temperature Profile: A precise temperature profile, including the rate of heating and cooling, can significantly impact the product distribution and yield.
Addition Rate: In reactions involving highly reactive intermediates, the rate of addition of one reactant to another can control the formation of byproducts.
Work-up and Purification: The method of quenching the reaction and purifying the product (e.g., crystallization, chromatography) must be optimized to maximize the recovery of the desired isomer.
Influence of Catalysts and Reagents
The choice of catalysts and the ratio of reagents are critical in the Friedel-Crafts acylation process for synthesizing substituted benzophenones. The reaction is typically catalyzed by a strong Lewis acid, which activates the acylating agent.
Catalysts: The most common and effective catalyst for this type of acylation is Aluminum chloride (AlCl₃). nih.gov It is used in stoichiometric amounts because it complexes with the resulting ketone product. The ratio of the dichlorofluorobenzene starting material to AlCl₃ is crucial; for a similar compound, a ratio of 1:1.8 was found to be advantageous. google.com
Reagents: The primary reagents are the aromatic substrate and the acylating agent. For this compound, this involves:
Aromatic Substrate: 1,2-dichloro-4-fluorobenzene (B72040)
Acylating Agent: 4-chlorobenzoyl chloride
The purity of these starting materials is paramount, as impurities can lead to significant byproduct formation. The reaction proceeds by the formation of an acylium ion, which then attacks the dichlorofluorobenzene ring. Unlike Friedel-Crafts alkylation, the acylation reaction benefits from the deactivation of the product, which prevents undesirable subsequent acylations. youtube.comyoutube.com
| Parameter | Typical Selection | Function/Influence | Source |
|---|---|---|---|
| Catalyst | Aluminum chloride (AlCl₃) | Activates the acylating agent (4-chlorobenzoyl chloride) by forming a complex, facilitating the generation of the acylium ion electrophile. | nih.govgoogle.com |
| Aromatic Substrate | 1,2-dichloro-4-fluorobenzene | The nucleophile that undergoes electrophilic aromatic substitution. The existing substituents (Cl, F) direct the position of the incoming acyl group. | - |
| Acylating Agent | 4-chlorobenzoyl chloride | The electrophile precursor that provides the benzoyl group. | nih.gov |
| Reagent Ratio | Substrate:AlCl₃ ratio of ~1:1.8 | Optimizing the catalyst ratio is key to driving the reaction to completion while minimizing side reactions. Excess catalyst can sometimes lead to byproduct formation. | google.com |
Solvent Effects in Reaction Efficiency
The solvent plays a multifaceted role in the synthesis, influencing reagent solubility, reaction rate, and sometimes the product distribution.
In the synthesis of related halogenated aromatics, a variety of solvents are employed. For Friedel-Crafts reactions, aprotic organic solvents are standard. google.com Often, the reaction can be run using one of the liquid reactants in excess, which then also serves as the solvent. google.com However, for industrial processes, dedicated solvents are common. After the reaction, the crude product is often extracted using a halogenated solvent such as ethylene (B1197577) dichloride or chlorobenzene. google.com The polarity of the solvent can have a strong influence on the reaction course and product formation. mdpi.com
| Solvent Type | Examples | Role in Reaction Efficiency | Source |
|---|---|---|---|
| Aprotic Organic Solvents | Tetrahydrofuran (THF), Toluene, Heptane | Used as the primary reaction medium. Must be inert to the strong Lewis acid catalyst and reagents. Choice can affect reaction kinetics. | google.comgoogle.com |
| Halogenated Solvents | Ethylene dichloride, Chlorobenzene | Primarily used during the workup phase for extracting the product from the aqueous quench solution. | google.com |
| Polar Aprotic Solvents | Sulfolane, Dimethylformamide (DMF) | Used in related nucleophilic substitution reactions on halogenated rings; their high polarity can facilitate specific reaction pathways. | mdpi.comgoogle.com |
Temperature and Pressure Control in Industrial-Scale Synthesis
Precise control of temperature and pressure is fundamental for safety, scalability, and achieving high yields and purity in an industrial setting.
Temperature: The acylation reaction is exothermic and requires careful temperature management. The addition of reagents is often done at a reduced temperature, for instance between 10°C and 50°C, to control the initial reaction rate. google.com Following the initial addition, the reaction mixture is typically heated to a higher temperature to ensure the reaction goes to completion. For the synthesis of a similar acetophenone (B1666503) derivative, the acetylation temperature is maintained in a range of 80°C to 130°C, with a more specific target of 110-115°C proving optimal. google.com Another process for a related fluorinated ketone notes a reaction temperature of 120°C to 160°C. google.com
Pressure: Most Friedel-Crafts acylation reactions are conducted at atmospheric pressure. However, reduced pressure (vacuum) is frequently applied during the purification stages, such as for the removal of solvents or for vacuum distillation of the product to separate it from non-volatile byproducts and catalyst residues. google.comgoogle.com
| Parameter | Stage | Typical Range | Reason for Control | Source |
|---|---|---|---|---|
| Temperature | Reagent Addition | 10°C - 50°C | To manage the exothermic nature of the reaction and prevent runaway reactions or initial byproduct formation. | google.com |
| Reaction | 80°C - 160°C | To provide sufficient activation energy to drive the reaction to completion in a reasonable timeframe. | google.comgoogle.com | |
| Pressure | Purification | Reduced/Vacuum | To facilitate the removal of volatile solvents at lower temperatures and to enable distillation of high-boiling point products. | google.comgoogle.com |
Analysis of Reaction Byproducts and Strategies for their Minimization
A significant challenge in the synthesis of polysubstituted aromatics is the formation of undesired byproducts, primarily isomers. The directing effects of the fluorine and chlorine atoms on the 1,2-dichloro-4-fluorobenzene ring can lead to the formation of other positional isomers alongside the desired this compound.
Analysis of the crude product mixture is typically performed using Gas Chromatography (G.C.), which can quantify the desired product, unreacted starting materials, and byproducts. google.com In one documented synthesis of a related compound, the crude product contained approximately 85% desired product, 8% unreacted starting material, and 7% byproducts. google.com
Minimization Strategies:
Optimized Reaction Conditions: Fine-tuning the temperature, reaction time, and catalyst-to-substrate ratio can improve selectivity for the desired isomer.
Controlled Reagent Addition: Slow, controlled addition of the acylating agent at a lower temperature can help minimize side reactions.
High-Purity Starting Materials: Using reagents with minimal impurities prevents the introduction of precursors for potential byproducts.
Post-Reaction Purification: Since the formation of some byproducts is often unavoidable, robust purification methods are essential. Melt crystallization is a particularly effective industrial technique for separating the desired isomer from impurities, leading to a highly enriched final product. google.com Other methods include distillation under reduced pressure and silica (B1680970) gel chromatography. google.com
Reaction Pathway Elucidation for Functional Group Transformations
The chemical behavior of this compound is largely dictated by the interplay of the electrophilic carbonyl carbon and the electronic effects of the halogen substituents on the aromatic rings.
The halogen atoms on the aromatic rings of this compound can potentially undergo substitution reactions, primarily through nucleophilic aromatic substitution (SNAr) pathways. Aromatic rings are typically electron-rich and undergo electrophilic substitution; however, the presence of electron-withdrawing groups, such as the carbonyl group and additional halogens, can render the ring electron-deficient and susceptible to attack by strong nucleophiles. wikipedia.orgmasterorganicchemistry.com
The SNAr mechanism involves a two-step process: addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (a halide ion). libretexts.org For this reaction to proceed, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is crucial for stabilizing the negative charge of the intermediate. libretexts.org In this compound, the carbonyl group acts as a moderate electron-withdrawing group.
Dehalogenation, the removal of a halogen atom, can be achieved under various conditions, including catalytic hydrogenation or reaction with specific reducing agents. The mechanism often involves the formation of an organometallic intermediate or a radical species, followed by hydrogenolysis.
Conversely, further halogenation of the aromatic rings would proceed via electrophilic aromatic substitution. This type of reaction requires the activation of the halogen with a Lewis acid catalyst to generate a potent electrophile capable of overcoming the deactivating effect of the existing substituents. masterorganicchemistry.com The directing effects of the current substituents would determine the position of any new halogen atom.
| Reaction Type | Reagents and Conditions | Probable Mechanism | Product Type |
| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOCH₃, NaNH₂) | Addition-Elimination (SNAr) | Substitution of a halogen atom |
| Electrophilic Aromatic Halogenation | Halogen (e.g., Cl₂, Br₂) with a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) | Electrophilic Aromatic Substitution | Addition of a halogen atom |
The carbonyl group in this compound is a key reactive site. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. libretexts.org However, the steric hindrance from the two bulky aryl groups can limit the accessibility of the carbonyl carbon to some nucleophiles. quora.com
Typical reactions at the carbonyl group include nucleophilic addition. For instance, Grignard reagents (RMgX) can attack the carbonyl carbon to form a tertiary alcohol after acidic workup. libretexts.org Similarly, reduction of the ketone to a secondary alcohol can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
The presence of electron-withdrawing halogen substituents on the phenyl rings increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzophenone. allstudiesjournal.com
| Reaction | Reagent | Product |
| Nucleophilic Addition (Grignard) | 1. RMgX 2. H₃O⁺ | Tertiary Alcohol |
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol (Benzhydrol derivative) |
Photochemical Reaction Mechanisms of Halogenated Benzophenones
Halogenated benzophenones are well-known for their rich photochemistry, which is initiated by the absorption of UV light. This leads to the formation of electronically excited states with distinct reactivity.
The photoreduction of benzophenones is a classic photochemical reaction. bgsu.edu Upon absorption of UV light (around 350 nm), this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). hilarispublisher.com Through a rapid process called intersystem crossing (ISC), the molecule transitions to the more stable triplet state (T₁). youtube.com
The triplet state has a diradical character, with an unpaired electron on both the carbonyl oxygen and carbon. hilarispublisher.com In the presence of a hydrogen donor, such as an alcohol (e.g., isopropanol), the triplet benzophenone can abstract a hydrogen atom, forming a ketyl radical. youtube.com Two ketyl radicals can then dimerize to form a pinacol. hilarispublisher.comresearchgate.net The solvent, in this case, is oxidized (e.g., isopropanol (B130326) is oxidized to acetone). bgsu.edu
The presence of halogen atoms can influence the efficiency of photoreduction. While they can enhance intersystem crossing, they also provide pathways for other deactivation processes.
The excited state dynamics of benzophenones are complex and have been extensively studied. After initial excitation to the S₁ state, intersystem crossing to the triplet manifold (T₁) is a highly efficient process. uah.es The rate of ISC is often enhanced in halogenated benzophenones due to the "heavy-atom effect," where the spin-orbit coupling is increased, facilitating the spin-forbidden transition between singlet and triplet states. acs.org
The triplet state of benzophenone is a powerful energy donor. If another molecule with a lower triplet energy is present in the system, energy transfer can occur from the excited benzophenone to this other molecule, a process known as photosensitization. youtube.com This is a fundamental process in many photochemical applications. The efficiency of energy transfer depends on the triplet energy levels of the donor and acceptor and the distance between them.
| Process | Description | Key Intermediates |
| Intersystem Crossing (ISC) | Transition from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). | S₁ state, T₁ state |
| Energy Transfer | Transfer of excitation energy from the triplet benzophenone to an acceptor molecule. | Triplet benzophenone, acceptor molecule |
The lifetime of the excited triplet state can be shortened by a process called self-quenching, where an excited molecule interacts with a ground-state molecule of the same kind. This is particularly relevant in the crystalline state and at high concentrations in solution.
Studies on substituted benzophenones have shown that the efficiency of self-quenching is dependent on the electronic nature of the substituents. In the crystalline state, a charge transfer quenching mechanism can occur, where an electron is transferred from an electron-rich benzophenone molecule to an electron-poor one. The arrangement of molecules in the crystal lattice plays a crucial role in this process.
In solution, quenching can occur through collisional encounters. The rate of quenching is often diffusion-controlled. Both static quenching (formation of a non-fluorescent ground-state complex) and dynamic (collisional) quenching can contribute to the deactivation of the excited state. colostate.edulibretexts.org The presence of halogen atoms can influence the electronic properties and intermolecular interactions, thereby affecting the self-quenching rates.
Redox Chemistry and Oxidative Coupling Reactions
The redox behavior of benzophenones, including halogenated derivatives like this compound, is central to their synthetic utility. The electron-withdrawing nature of the chloro and fluoro substituents significantly influences the electrophilicity of the carbonyl group and the stability of potential radical intermediates.
Mechanistic Aspects of Metal-Promoted Oxidations
Metal-promoted oxidations of benzophenone derivatives often serve as a key strategy for the synthesis of more complex molecules, such as 2-hydroxybenzophenones. nih.govbeilstein-journals.org Various transition metals, including rhodium (Rh), palladium (Pd), and copper (Cu), have been employed to catalyze oxidative coupling reactions. nih.govbeilstein-journals.orgbeilstein-archives.org For instance, the palladium-catalyzed o-hydroxylation of benzophenones and the rhodium-catalyzed rearrangement of 2-aryloxybenzaldehydes are established methods for producing 2-hydroxybenzophenone. nih.govbeilstein-journals.orgbeilstein-archives.org
In some processes, benzophenone itself can act as a sensitizer (B1316253) in the photoreduction of transition metal ions, which in turn catalyzes the oxidation of other species, such as alcohols, leading to the production of molecular hydrogen. researchgate.net The mechanism involves the initial excitation of benzophenone, followed by electron transfer and subsequent redox reactions involving the metal catalyst. researchgate.net While transition metals are common, metal-free decarbonylation-oxidation protocols have also been developed, utilizing in-situ generated hydroperoxides to convert precursors into 2-hydroxybenzophenones. nih.govbeilstein-journals.org
Electrophilic Coupling Reactions for Analytical Applications
The electrophilic character of the carbonyl carbon in the benzophenone scaffold makes it a valuable reagent in coupling reactions. This reactivity can be harnessed for analytical purposes. An analogue, 2-Amino-5-chloro-2′-fluorobenzophenone, serves as an effective electrophilic coupling reagent for the spectrophotometric determination of iron(III) in various environmental and industrial samples. sigmaaldrich.com
The broader field of cross-electrophile coupling, which involves the reaction of two different electrophiles driven by catalyst reduction, provides a framework for understanding these transformations. acs.orgnih.gov These reactions often employ tandem catalysis systems, such as photoredox and copper catalysis, to couple alkyl electrophiles with benzophenone-derived imines, ultimately yielding alkylated primary amines after hydrolysis. nih.gov The mechanism involves the generation of radical intermediates that are then captured by the copper catalyst to facilitate C-N bond formation. nih.gov Similarly, oxidative coupling reactions, for instance between hydroquinones and olefins, can be promoted by reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in the presence of a Lewis acid such as FeCl₃. researchgate.netnih.gov
Kinetic Studies of Chemical Reactions Involving this compound Analogues
Kinetic studies on benzophenone analogues are crucial for understanding their reaction mechanisms, including the influence of substituents on reaction rates and the nature of reaction intermediates.
Determination of Reaction Rate Constants
The rates of reactions involving benzophenone derivatives are highly dependent on the electronic properties of their substituents. Kinetic parameters are often determined using techniques like laser flash photolysis and stopped-flow methods. acs.orgnih.govoup.com For example, in the photoreduction of benzophenone derivatives, the rate coefficients show a significant dependence on ring substitution. acs.orgnih.gov This effect is attributed to changes in the activation energy of the process, which correlates with the stability of the resulting aromatic ketyl radicals. acs.orgnih.gov
Hammett plots are frequently used to quantify these substituent effects. In the reaction of substituted benzophenones with methylmagnesium bromide (MeMgBr) in different solvents, the Hammett ρ value was found to be approximately 0.99, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the transition state. oup.com In contrast, the reaction with methyllithium (B1224462) (MeLi) yielded a lower ρ value of 0.40, suggesting a different transition state structure. oup.com Theoretical methods based on density functional theory (DFT) and the Fermi golden rule have also been developed to calculate rate constants for electronic transitions, such as internal conversion (k_IC) and intersystem crossing (k_ISC), providing insights into the decay pathways of photoexcited benzophenone. acs.orgnih.gov
| Reaction | Reagent | Solvent | Methodology | Key Finding (Hammett ρ value) | Reference |
|---|---|---|---|---|---|
| Reaction with Substituted Benzophenones | MeMgBr | THF | Stopped-flow / Competition | 0.99 ± 0.09 | oup.com |
| Reaction with Substituted Benzophenones | MeMgBr | Et₂O | Stopped-flow | 0.99 ± 0.08 | oup.com |
| Reaction with Substituted Benzophenones | MeLi | Et₂O | Stopped-flow / Competition | 0.40 ± 0.07 | oup.com |
Identification of Rate-Determining Steps and Intermediates
Rate-Determining C-C Bond Formation: Characterized by a large kinetic isotope effect (KIE), a medium Hammett ρ value, and significant steric hindrance. This is observed for reagents like MeMgX and PhCH₂MgBr. acs.org
Rate-Determining Initial SET: Shows a KIE of unity, a near-zero ρ value, and no steric hindrance. This is typical for allylic Grignard reagents. acs.org
Rate-Determining Isomerization of Radical Ion Pair: Features a small KIE, a large ρ value, and no steric hindrance, as seen with t-BuMgCl. acs.org
In other reactions, such as the Wolff-Kishner reduction, the mechanism involves the initial formation of a hydrazone, followed by deprotonation by a base. wikipedia.org Mechanistic studies suggest the rate-determining step is the formation of a new carbon-hydrogen bond at the carbonyl carbon within a delocalized hydrazone anion intermediate. wikipedia.org The final steps involve the collapse of a diimide anion and loss of dinitrogen gas to form the final alkane product. wikipedia.org
| Reaction Type | Intermediate Species | Description | Reference |
|---|---|---|---|
| Photoreduction | Aromatic Ketyl Radical | Formed by hydrogen abstraction by the excited benzophenone. Its stability influences reaction kinetics. | acs.orgnih.gov |
| Grignard Reaction | Radical Ion Pair | Formed via a single-electron transfer (SET) from the Grignard reagent to the benzophenone. | acs.org |
| Wolff-Kishner Reduction | Hydrazone Anion / Diimide Anion | Formed by deprotonation of the hydrazone intermediate, leading to the eventual elimination of N₂. | wikipedia.org |
Computational Chemistry and Theoretical Studies on 3,4 Dichloro 5 Fluorobenzophenone
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
The conformation of benzophenones is largely dictated by the torsional angles of the two phenyl rings relative to the plane of the central carbonyl group. Theoretical calculations on the parent molecule, benzophenone (B1666685), and its substituted derivatives like 3,4'-dichlorobenzophenone, have shown that the most stable conformation is a helical one where the phenyl rings are twisted out of the plane of the carbonyl group to minimize steric hindrance. This twisting is a balance between the destabilizing steric repulsion between the ortho-hydrogens of the phenyl rings and the stabilizing effects of π-conjugation. For 3,4'-Dichloro-5-fluorobenzophenone, the presence of halogen atoms on both rings introduces additional electronic and steric factors that influence the final conformation.
Geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.netnih.gov The resulting optimized geometry represents a minimum on the potential energy surface.
Table 1: Representative Calculated Geometrical Parameters for a Halogenated Benzophenone Analogue (Note: This table is illustrative, based on typical values for similar structures, as direct published data for this compound is not available.)
| Parameter | Value |
| C=O Bond Length | ~1.23 Å |
| C-C (carbonyl-phenyl) Bond Length | ~1.50 Å |
| C-Cl (on 3,4-dichlorophenyl ring) Bond Length | ~1.74 Å |
| C-F (on 5-fluorophenyl ring) Bond Length | ~1.36 Å |
| Phenyl Ring 1 Torsional Angle (C-C-C=O) | ~30-40° |
| Phenyl Ring 2 Torsional Angle (C-C-C=O) | ~30-40° |
These calculations provide a foundational understanding of the molecule's electronic structure, which is critical for predicting its reactivity and spectroscopic behavior.
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
Density Functional Theory has become a cornerstone of computational organic chemistry for its ability to accurately and efficiently model reaction pathways. nist.gov For this compound, DFT can be applied to predict how the molecule will behave in chemical reactions, offering insights that are often difficult to obtain experimentally.
A key application of DFT is the elucidation of reaction mechanisms by identifying the transition states (TS) that connect reactants to products. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By locating the TS for a given reaction involving this compound, chemists can calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. youtube.com
For instance, in a nucleophilic addition to the carbonyl carbon of this compound, DFT calculations can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the structure of the transition state leading to it. The calculated activation energy provides a quantitative measure of the reaction rate. Studies on related chlorinated phenols have demonstrated the utility of DFT methods like B3LYP in estimating activation energies that are in reasonable agreement with experimental or higher-level ab initio calculations. rsc.org
Table 2: Illustrative DFT-Calculated Energies for a Hypothetical Reaction Step (Note: Values are hypothetical and for illustrative purposes only.)
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nucleophile) | 0.0 |
| Transition State | +15.5 |
| Intermediate | -5.2 |
| Activation Energy (Ea) | 15.5 |
These calculations are invaluable for comparing different potential reaction pathways and determining the most likely mechanism. rsc.org
Many reactions can potentially yield multiple products (isomers). DFT calculations are instrumental in predicting the regioselectivity (which position on a molecule reacts) and stereoselectivity (the preferential formation of one stereoisomer over another). In the case of this compound, electrophilic aromatic substitution reactions could occur at several positions on the two aromatic rings.
To predict the outcome, one can calculate the energies of the transition states for attack at each possible position. The pathway with the lowest activation energy will be the most favored, thus determining the major product. For example, DFT studies on the reactivity of benzofuroxans have shown how the electronic effects of substituent groups direct the course of nucleophilic substitution. mdpi.com Similarly, the electron-withdrawing and donating effects of the chloro, fluoro, and carbonyl groups in this compound will dictate the most probable sites for electrophilic or nucleophilic attack. This predictive power allows chemists to design syntheses that selectively produce the desired isomer.
Molecular Orbital Theory and its Application to Reactivity Prediction
Molecular Orbital (MO) theory provides a complementary perspective to DFT for understanding chemical reactivity. The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govsemanticscholar.org
For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint reactive sites. The HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is typically centered on electron-deficient areas. In benzophenone systems, the LUMO is often associated with the carbonyl group and the conjugated π-system, indicating that this region is the primary site for nucleophilic attack. The HOMO may be distributed over the phenyl rings, influenced by the halogen substituents.
Table 3: Representative Frontier Molecular Orbital Energies (Note: These values are illustrative, based on DFT calculations for analogous aromatic ketones.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
By analyzing the FMOs, chemists can make qualitative predictions about the molecule's reactivity in various reactions, such as pericyclic reactions or interactions with other molecules. irjweb.com
Computational Modeling of Spectroscopic Properties
Computational methods are also extensively used to predict and interpret spectroscopic data, which are the primary means of characterizing newly synthesized compounds.
For this compound, DFT calculations can simulate its infrared (IR) spectrum. By calculating the vibrational frequencies corresponding to the stretching and bending of bonds, a theoretical IR spectrum can be generated. scispace.com Comparing this computed spectrum with the experimental one helps in assigning the observed absorption bands to specific molecular motions. For example, the characteristic C=O stretch of the ketone would be predicted as a strong band, typically in the 1650-1700 cm⁻¹ region.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) can be calculated. researchgate.netchemicalbook.comchemicalbook.com These calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, provide theoretical chemical shift values that can be correlated with experimental data to confirm the molecular structure. The prediction of ¹⁹F NMR spectra is particularly relevant for this molecule and has been the subject of detailed computational studies to find methods that balance accuracy and cost. irjweb.com
Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This table is a hypothetical comparison for illustrative purposes.)
| Spectroscopic Data | Predicted Value (Computational) | Experimental Value (Typical Range) |
| IR Frequency (C=O stretch) | 1675 cm⁻¹ | 1660-1680 cm⁻¹ |
| ¹³C NMR (Carbonyl Carbon) | 195 ppm | 190-200 ppm |
| ¹⁹F NMR (Aryl-F) | -110 ppm | -100 to -120 ppm (vs. CFCl₃) |
The agreement between computed and experimental spectra provides strong evidence for the correct structural assignment of a synthesized molecule. nih.gov
Advanced Spectroscopic and Analytical Characterization of 3,4 Dichloro 5 Fluorobenzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Confirmation
Proton (¹H) NMR spectroscopy provides information about the number and chemical environment of hydrogen atoms in a molecule. In 3,4'-Dichloro-5-fluorobenzophenone, the aromatic protons on the two phenyl rings will exhibit distinct chemical shifts and coupling patterns due to the influence of the electron-withdrawing chlorine and fluorine atoms and the carbonyl group.
Similarly, Carbon-13 (¹³C) NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a separate signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment. The carbonyl carbon, for instance, is expected to appear at a significantly downfield chemical shift.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| H-2' | 7.5 - 7.7 |
| H-3' | 7.4 - 7.6 |
| H-5' | 7.4 - 7.6 |
| H-6' | 7.5 - 7.7 |
| H-2 | 7.6 - 7.8 |
| H-6 | 7.3 - 7.5 |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 194 - 196 |
| C-1' | 135 - 137 |
| C-2'/C-6' | 130 - 132 |
| C-3'/C-5' | 128 - 130 |
| C-4' | 138 - 140 |
| C-1 | 139 - 141 |
| C-2 | 115 - 117 (JC-F) |
| C-3 | 162 - 164 (JC-F) |
| C-4 | 125 - 127 |
| C-5 | 133 - 135 |
| C-6 | 118 - 120 (JC-F) |
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. The single fluorine atom in this compound will produce a signal in the ¹⁹F NMR spectrum. The chemical shift of this signal and its coupling to neighboring protons (H-2 and H-6) and carbons will provide crucial information to confirm the position of the fluorine substituent on the phenyl ring. The magnitude of the through-space and through-bond couplings can also offer insights into the molecule's conformation.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Elucidation
To definitively assign all proton and carbon signals and to confirm the connectivity between the two substituted phenyl rings through the carbonyl group, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons within each aromatic ring. For example, cross-peaks would be expected between H-2' and H-3', and between H-5' and H-6' on the 4'-chlorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the previously identified proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to establishing long-range (2-3 bond) correlations between protons and carbons. Crucially, it would show correlations from the protons on both aromatic rings to the carbonyl carbon, confirming the benzophenone (B1666685) core structure. For instance, protons H-2' and H-6' would show a correlation to the carbonyl carbon, as would protons H-2 and H-6.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific molecular vibrations, such as stretching and bending of bonds.
Identification of Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound will be dominated by several characteristic absorption bands that are indicative of its functional groups.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (ketone) | Stretching | 1650 - 1670 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-Cl | Stretching | 600 - 800 |
| C-F | Stretching | 1000 - 1400 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aromatic) | Out-of-plane bending | 690 - 900 |
Quantitative Analysis using IR Spectroscopy
Infrared spectroscopy can also be employed for the quantitative analysis of this compound. According to the Beer-Lambert law, the absorbance of a specific vibrational band is directly proportional to the concentration of the compound. By monitoring the intensity of a strong and well-resolved absorption band, such as the carbonyl (C=O) stretching vibration, it is possible to determine the concentration of this compound in a sample. This requires the creation of a calibration curve using standards of known concentrations.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound (C₁₃H₇Cl₂FO), the nominal molecular weight can be calculated from the atomic weights of its constituent atoms.
The analysis involves ionizing the molecule, typically through methods like electron ionization (EI), which results in the formation of a molecular ion (M⁺•). This high-energy ion often undergoes fragmentation, breaking at its weakest bonds. The resulting fragmentation pattern is a unique fingerprint that provides valuable information about the molecule's structure. For this specific benzophenone, fragmentation is expected to occur around the central carbonyl group and involve the loss of halogen atoms.
Key fragmentation pathways for substituted benzophenones include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group, leading to the formation of benzoyl cations. For this molecule, two primary acylium ions could be formed: [C₆H₄ClC(O)]⁺ and [C₆H₃FClC(O)]⁺.
Loss of Carbon Monoxide: The acylium ions can further fragment by losing a neutral carbon monoxide (CO) molecule.
Loss of Halogens: The molecular ion or fragment ions can lose chlorine or fluorine atoms.
A summary of the expected mass spectrometric data is provided in the table below.
Table 1: Calculated Mass Spectrometric Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₇Cl₂FO |
| Average Molecular Weight | 269.10 g/mol |
Table 2: Expected Key Fragmentation Ions in Mass Spectrometry
| m/z (Mass-to-Charge Ratio) | Possible Ion Structure / Identity |
|---|---|
| 268 | [M]⁺• (Molecular Ion) |
| 233 | [M - Cl]⁺ |
| 173 | [C₆H₃FClC(O)]⁺ |
| 145 | [C₆H₃FCl]⁺ |
| 139 | [C₆H₄ClC(O)]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov Unlike standard mass spectrometry which provides nominal mass, HRMS can measure the mass of an ion to within a few parts per million (ppm), allowing for the unambiguous determination of its elemental formula. nih.gov
For this compound, the calculated monoisotopic (exact) mass is 267.9858 Da. An HRMS analysis would aim to experimentally measure a mass very close to this value. This high level of precision is crucial for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis, as it can distinguish between compounds with the same nominal mass but different elemental formulas.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile and thermally stable compounds like this compound and for identifying and quantifying any impurities. researchgate.net
In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. The components of the sample are then separated as they travel through a capillary column based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. nih.gov
This technique is highly effective for:
Purity Assessment: The purity of this compound can be determined by the relative area of its peak in the gas chromatogram.
Impurity Identification: The mass spectra of minor peaks can be used to identify potential impurities, such as unreacted starting materials, isomers (e.g., 3,5-dichloro-4'-fluorobenzophenone), or by-products from the synthesis process.
Trace Analysis: GC-MS offers excellent sensitivity, making it suitable for detecting trace levels of contaminants.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. For organic molecules like this compound, the key chromophore is the benzophenone moiety, which gives rise to characteristic electronic transitions. nih.gov
The UV-Vis spectrum of a substituted benzophenone typically displays two main types of absorption bands: a weak, longer-wavelength band and a strong, shorter-wavelength band. nih.gov The positions and intensities of these bands can be influenced by the nature and position of substituents on the aromatic rings.
Characterization of n-π and π-π Transitions**
The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of two types: n-π* and π-π* transitions.
n-π Transition:* This is a low-intensity (ε < 1000 M⁻¹cm⁻¹) transition that involves the excitation of a non-bonding electron (n) from the oxygen atom of the carbonyl group to an antibonding π* orbital of the carbonyl group. For benzophenones, this transition is symmetry-forbidden, which accounts for its weakness, and typically appears as a distinct band in the near-UV region (around 330-370 nm). nih.gov
π-π Transition:* This is a high-intensity (ε > 10,000 M⁻¹cm⁻¹) transition involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions arise from the aromatic rings and the carbonyl group's C=O double bond. They are symmetry-allowed and therefore strong, appearing at shorter wavelengths, typically below 300 nm.
The chlorine and fluorine substituents on the phenyl rings act as auxochromes and can cause slight shifts (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in the positions of these absorption bands compared to unsubstituted benzophenone.
Table 3: Expected UV-Vis Absorption Bands for this compound
| Transition Type | Expected Wavelength (λmax) Range | Molar Absorptivity (ε) | Orbital Origin |
|---|---|---|---|
| n → π* | 330 - 370 nm | Weak (Forbidden) | Carbonyl Oxygen (n) to C=O (π*) |
Kinetic Analysis through Absorbance Changes
UV-Vis spectroscopy is a valuable tool for monitoring the progress of chemical reactions and determining their kinetics. nih.gov If the concentration of a reactant or a product changes during a reaction, and that species absorbs in the UV-Vis range, the reaction rate can be determined by measuring the change in absorbance over time.
According to the Beer-Lambert law (A = εcl), absorbance (A) is directly proportional to the concentration (c) of the absorbing species. For a reaction involving this compound, one could monitor the decrease in its absorbance at the λmax of its n-π* or π-π* transition to determine its rate of consumption. Alternatively, if a product with a unique absorption band is formed, its rate of formation can be tracked by monitoring the increase in absorbance at its specific λmax. This provides a non-invasive, real-time method for calculating reaction rate constants.
Fluorescence and Phosphorescence Spectroscopy for Photophysical Property Assessment
Fluorescence and phosphorescence are photoluminescence processes that provide insight into the excited states of a molecule. The photophysical behavior of benzophenones is exceptionally well-characterized. acs.orgnih.gov
Upon absorption of a photon and excitation to the first excited singlet state (S₁), which is typically of n-π* character, benzophenone derivatives undergo a very rapid and highly efficient process called intersystem crossing (ISC) to the lowest triplet state (T₁). rsc.orgacs.org This ISC process is much faster than fluorescence emission from the S₁ state.
Consequently, this compound is expected to exhibit the following properties:
Fluorescence: Very weak or negligible fluorescence at room temperature. The S₁ → S₀ radiative decay (fluorescence) cannot compete with the rapid S₁ → T₁ intersystem crossing.
Phosphorescence: Strong phosphorescence is the dominant emission process. acs.org After populating the T₁ state, the molecule can relax to the ground state (S₀) via a radiative process known as phosphorescence. This T₁ → S₀ transition is spin-forbidden, resulting in a much longer lifetime (microseconds to seconds) compared to fluorescence (nanoseconds). rsc.orghitachi-hightech.com This phosphorescence is typically observed at lower energies (longer wavelengths) than the n-π* absorption band.
Table 4: Summary of Expected Photophysical Properties
| Property | Description | Underlying Process |
|---|---|---|
| Absorption | Strong π-π* band (<300 nm), Weak n-π* band (~340 nm) | S₀ → S₁, S₀ → S₂ |
| Fluorescence | Very weak or non-existent | S₁ → S₀ (radiative decay) |
| Intersystem Crossing (ISC) | Very fast and efficient | S₁ (n,π) → T₁ (n,π) |
| Phosphorescence | Strong, long-lived emission at long wavelengths | T₁ → S₀ (radiative decay) |
Measurement of Excited State Lifetimes
The determination of excited state lifetimes is crucial for understanding the photochemical behavior of a molecule. For a compound like this compound, this would typically involve techniques like time-resolved fluorescence or phosphorescence spectroscopy. The lifetime of an excited state (τ) is the average time a molecule spends in the excited state before returning to the ground state.
A hypothetical data table for such measurements might look like this:
| Excited State | Lifetime (τ) | Solvent | Excitation Wavelength (nm) |
| Singlet (S₁) | Data not available | Acetonitrile (B52724) | Data not available |
| Triplet (T₁) | Data not available | Benzene (B151609) | Data not available |
Quantum Yield Determinations
The quantum yield (Φ) of a photochemical process is the fraction of absorbed photons that result in a specific outcome. For this compound, key quantum yields of interest would include the fluorescence quantum yield (Φf), phosphorescence quantum yield (Φp), and the quantum yield of any photochemical reactions it undergoes.
The determination of quantum yields is typically performed using a comparative method, where the emission intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. oregonstate.edu The selection of the standard is important and should ideally have absorption and emission properties similar to the sample being analyzed. edinst.com
Specific quantum yield values for this compound have not been reported in the available scientific literature. Research on benzophenone itself shows a very low fluorescence quantum yield and a high quantum yield for intersystem crossing to the triplet state, approaching unity. edinst.com The substitution pattern of this compound would likely modulate these values.
A representative data table for quantum yield determination would be structured as follows:
| Parameter | Value | Standard Used | Excitation Wavelength (nm) |
| Fluorescence Quantum Yield (Φf) | Data not available | Data not available | Data not available |
| Phosphorescence Quantum Yield (Φp) | Data not available | Data not available | Data not available |
Chromatographic Techniques for Separation and Purity Analysis
High-Performance Liquid Chromatography (HPLC) for Mixture Resolution
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method would likely be employed for purity analysis and to resolve it from starting materials, byproducts, or other impurities.
While a specific HPLC method for this compound is not documented in the reviewed sources, methods for other benzophenone derivatives are well-established. conicet.gov.arnih.govnih.gov These methods typically utilize a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. conicet.gov.arsielc.com Detection is commonly performed using a UV detector at a wavelength where the analyte absorbs strongly.
A hypothetical HPLC method for this compound could be summarized in the following table:
| Parameter | Condition |
| Column | e.g., C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | e.g., Acetonitrile:Water (70:30 v/v) |
| Flow Rate | e.g., 1.0 mL/min |
| Detection Wavelength | Data not available |
| Retention Time | Data not available |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions, assess compound purity, and determine appropriate solvent systems for column chromatography.
There are no specific TLC systems reported for this compound in the available literature. However, the general principles of TLC are broadly applicable. oregonstate.edurochester.edulibretexts.org For a moderately polar compound like a benzophenone derivative, a silica (B1680970) gel plate would be used as the stationary phase, and a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would serve as the mobile phase. The relative polarity of the solvents would be adjusted to achieve good separation and an appropriate retention factor (Rf) for the compound of interest. Visualization would likely be achieved under UV light, as benzophenones are typically UV-active. youtube.com
A table summarizing a potential TLC system for this compound would look like this:
| Stationary Phase | Mobile Phase (v/v) | Retention Factor (Rf) | Visualization |
| Silica Gel 60 F₂₅₄ | e.g., Hexane:Ethyl Acetate (4:1) | Data not available | UV (254 nm) |
Advanced Spectroscopic Methodologies (e.g., Transient Absorption Spectroscopy) for Short-Lived Species
Transient absorption spectroscopy is a powerful pump-probe technique used to detect and characterize short-lived excited states and reactive intermediates. A short, intense laser pulse (the pump) excites the sample, and a second, weaker pulse (the probe) measures the absorption spectrum of the transient species generated.
While transient absorption spectra of this compound have not been published, extensive studies on benzophenone and its derivatives have been conducted using this technique. edinst.comresearchgate.netbgsu.edu These studies have characterized the transient absorption spectra of the singlet and triplet excited states, as well as the ketyl radical formed upon hydrogen abstraction. The triplet state of benzophenone, for example, exhibits a characteristic absorption maximum around 530 nm. edinst.combgsu.edu The presence of chloro and fluoro substituents in this compound would be expected to cause shifts in the absorption maxima and influence the kinetics of the decay of these transient species. acs.org
A data table summarizing the expected transient species and their absorption maxima would be formatted as follows:
| Transient Species | Absorption Maximum (λₘₐₓ, nm) | Solvent |
| Triplet Excited State (T₁) | Data not available | Data not available |
| Ketyl Radical | Data not available | Data not available |
Structure Property Relationships in Halogenated Benzophenones, with Emphasis on 3,4 Dichloro 5 Fluorobenzophenone
Impact of Halogen Substituents on Electronic Structure and Reactivity
The introduction of halogen substituents onto the aromatic rings of benzophenone (B1666685) significantly alters its electronic structure and, consequently, its reactivity. Halogens exert their influence through a combination of inductive and resonance effects.
Inductive Effect: Due to their high electronegativity, halogens withdraw electron density from the benzene (B151609) ring through the sigma (σ) bonds. libretexts.org This inductive effect deactivates the ring, making it less susceptible to electrophilic attack. lumenlearning.com The electron-withdrawing nature of halogens is most pronounced when they are directly attached to the ring. libretexts.org
Substituent Effects on Photophysical and Photochemical Properties
The photophysical and photochemical behavior of benzophenones is highly dependent on the nature and position of substituents on the aromatic rings. nih.gov Halogen substitution can lead to notable shifts in the absorption and emission spectra of these compounds.
The introduction of halogens can influence the energy levels of the n→π* and π→π* electronic transitions in the benzophenone molecule. These transitions are fundamental to the absorption of UV radiation. The specific interactions between the solute (halogenated benzophenone) and the solvent can also play a crucial role in determining the absorbance energies. nih.gov
Correlation of Spectroscopic Shifts with Electronic Parameters (e.g., Hammett Constants)
The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with reaction rates and equilibrium constants. wikipedia.orgpharmacy180.com It can also be applied to understand the influence of substituents on spectroscopic properties. The Hammett substituent constant, σ, quantifies the electron-donating or electron-withdrawing ability of a substituent. pharmacy180.com
For halogen substituents, the Hammett constants are generally positive, indicating their electron-withdrawing nature. utexas.edu These constants can be correlated with shifts in the absorption spectra of halogenated benzophenones. For instance, a more positive σ value, indicative of stronger electron withdrawal, can lead to a shift in the absorption maximum (λ_max). The relationship between spectroscopic shifts and Hammett constants allows for a systematic understanding of how different halogen substituents modulate the photophysical properties of benzophenones. ustc.edu.cnlibretexts.org
Table 1: Hammett Substituent Constants (σ) for Halogens
| Halogen | σ_meta | σ_para |
| F | 0.34 | 0.06 |
| Cl | 0.37 | 0.23 |
| Br | 0.39 | 0.23 |
| I | 0.35 | 0.18 |
Data sourced from various studies on Hammett constants. ustc.edu.cn
Solvent Effects on Electronic Transitions and Reaction Mechanisms
The surrounding solvent environment can significantly influence the electronic transitions and reaction mechanisms of halogenated benzophenones. nih.govbris.ac.uk The polarity of the solvent is a key factor affecting solvatochromic shifts, which are changes in the position of absorption or emission bands with a change in solvent polarity. sciencepublishinggroup.comresearchgate.net
In polar solvents, dipole-dipole interactions between the solvent and the benzophenone molecule can stabilize the excited state, leading to shifts in the absorption spectrum. sciencepublishinggroup.comnih.gov For instance, polar solvents can induce a blue shift (hypsochromic shift) in the n→π* transition of benzophenones. youtube.com This is because the lone pair electrons on the carbonyl oxygen can form hydrogen bonds with protic solvents, lowering the energy of the ground state more than the excited state. bris.ac.ukyoutube.com
The solvent can also influence the reaction mechanism. For example, the efficiency of photochemical reactions, such as hydrogen atom abstraction by the excited benzophenone, can be affected by the solvent's ability to solvate the transition state. nih.govwikipedia.org The conformation of the benzophenone molecule in solution, which is influenced by solvent interactions, can also play a role in its reactivity. nih.gov
Conformational Analysis and its Influence on Chemical Behavior
The three-dimensional structure, or conformation, of halogenated benzophenones plays a critical role in their chemical behavior. The two phenyl rings in benzophenone are not coplanar due to steric hindrance, and the dihedral angles between the rings and the carbonyl group influence the extent of π-conjugation.
The presence of halogen substituents can further affect the preferred conformation of the molecule. For example, the size and position of the halogen atoms can influence the rotational barrier around the bonds connecting the phenyl rings to the carbonyl carbon. Computational studies have shown that the conformation of a molecule can impact its reactivity. beilstein-journals.org For instance, the relative orientation of the halogen substituent with respect to the carbonyl group can affect the orbital overlap and, consequently, the reactivity of the molecule in nucleophilic addition or substitution reactions. beilstein-journals.org In the case of α-halogenated ketones, conformations where the carbon-halogen bond is orthogonal to the carbonyl group are important for good orbital overlap and enhanced reactivity. beilstein-journals.org
Potential Applications in Advanced Materials and Chemical Technologies
Integration into Functional Materials
The unique combination of halogens in 3,4'-Dichloro-5-fluorobenzophenone provides a platform for its potential integration into functional materials, where its properties could influence the final characteristics of the material.
Currently, there is limited specific information available in scientific literature regarding the application of this compound in the development of electroactive or optoelectronic materials. The inherent properties of halogenated benzophenones, such as their electronic nature and potential for charge transport, make them an interesting class of compounds for such applications. However, dedicated research focusing on the electroactive and optoelectronic properties of this specific molecule has not been prominently reported. For comparison, related compounds like 3',4'-Dichloro-5'-fluoroacetophenone have been studied for their electrochemical behavior, which can provide insights into their redox properties.
Polyetheretherketone (PEEK) and other poly(aryl ether ketone)s (PAEKs) are high-performance thermoplastics known for their exceptional thermal stability and chemical resistance. core.ac.uk The synthesis of these polymers typically proceeds via nucleophilic aromatic substitution, where a dihalogenated monomer reacts with a bisphenolate.
The most common electrophilic monomer used for PEEK synthesis is 4,4'-difluorobenzophenone. nih.govresearchgate.netgoogle.com The fluorine atoms are highly activating, making them excellent leaving groups in the polymerization reaction, which leads to the formation of high molecular weight polymers. core.ac.uk While other dihalo-monomers have been investigated, the use of dichloro-monomers is often less efficient. Research has indicated that dichloro monomers can lead to undesirable side reactions and may fail to produce polymers of sufficiently high molecular weight for practical applications. researchgate.net
Table 1: Comparison of Monomers in PEEK Synthesis
| Monomer | Reactivity in Nucleophilic Aromatic Substitution | Resulting Polymer |
| 4,4'-Difluorobenzophenone | High | High molecular weight PEEK core.ac.ukgoogle.com |
| 4,4'-Dichlorobenzophenone | Lower than difluoro-analogues; potential for side reactions | Can be used for some PAEKs, but often less effective for high molecular weight PEEK researchgate.net |
| This compound | Not extensively documented | No specific data available |
Role in Analytical Chemistry as a Reagent or Standard
The purity and specific structure of this compound lend it to potential uses in analytical chemistry, although its application is not widespread.
Spectrophotometric methods are widely used in analytical chemistry for the quantitative determination of various substances. tsijournals.com These methods often rely on the reaction of an analyte with a specific reagent to produce a colored compound. While various chlorinated and fluorinated compounds are used as reagents or are the subject of analysis, there is no specific mention in the available literature of this compound being employed as a reagent in spectrophotometric determination methods.
High-purity chemical compounds are essential as reference standards for the calibration of analytical instruments and the validation of new analytical methods. While this compound is not listed as a certified reference material by major standards organizations, it is available from various chemical suppliers. oakwoodchemical.combldpharm.com Its availability in specified purities allows for its use as a laboratory-internal or research-grade standard for chromatographic and spectroscopic analyses. For instance, it could be used as an internal standard in the analysis of other halogenated compounds.
Q & A
Q. What are the standard synthetic routes for 3,4'-Dichloro-5-fluorobenzophenone, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves halogenation and Friedel-Crafts acylation. For example, chlorination of fluorobenzophenone precursors using chlorine gas under controlled pH (10–10.2) and room temperature can introduce chloro groups . Catalytic carbonylation methods, as described for structurally similar 4,4'-difluorobenzophenone, may also apply, using Pd catalysts and CO gas under high pressure . Optimize yields by adjusting solvent polarity (e.g., 1,4-dioxane for better solubility) and reaction time (3–5 hours under reflux) .
Q. How should researchers handle safety and storage protocols for this compound?
- Methodological Answer : Avoid dust formation and ensure adequate ventilation during synthesis. Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Store at 0–6°C in airtight containers, as recommended for similar halogenated benzophenones . Neutralize spills with sodium bicarbonate and dispose via licensed hazardous waste facilities .
Q. What analytical techniques are suitable for purity assessment of this compound?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (>97.0% purity threshold) is standard for halogenated aromatics . High-performance liquid chromatography (HPLC) with UV detection at 254 nm can resolve impurities. Confirm structural integrity via FT-IR (C=O stretch ~1660 cm⁻¹) and ¹⁹F NMR (δ −110 to −120 ppm for fluorinated aryl groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Cross-validate using multiple techniques:
- X-ray crystallography to confirm solid-state structure (e.g., dihedral angles between aryl rings).
- High-resolution mass spectrometry (HRMS) for exact mass verification (±5 ppm tolerance).
- Compare with databases like NIST Chemistry WebBook for fluorinated analogs, noting solvent-induced shifts in NMR . Discrepancies may arise from isotopic impurities (e.g., deuterated solvents) or polymorphic forms .
Q. What strategies mitigate side reactions during selective functionalization of this compound?
- Methodological Answer :
- Use protecting groups (e.g., silyl ethers for hydroxylation) to block undesired sites.
- Employ Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) under inert atmospheres to minimize dehalogenation .
- Monitor reaction progress via TLC with fluorescent indicators (e.g., UV254) to detect intermediates .
Q. How can computational modeling predict the reactivity of this compound in photochemical studies?
Q. What experimental designs address conflicting toxicity data for chlorinated benzophenones?
- Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity) with positive/negative controls (e.g., 3,4-dichlorophenol ). Use zebrafish embryos (Danio rerio) for acute toxicity (LC50) studies, comparing results with ATSDR guidelines for chlorophenols . Replicate under OECD protocols to ensure data reproducibility .
Methodological Notes
- Synthesis : Prioritize halogenated intermediates (e.g., 2,4-dichloro-5-fluorobenzoic acid) for scalable production .
- Safety : Follow REACH and CLP regulations for hazard classification (e.g., H318 for eye damage) .
- Data Validation : Use PubChem and EPA DSSTox for cross-referencing physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
